molecular formula C16H14FN3O2S B6481998 N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)furan-2-carboxamide CAS No. 897456-26-7

N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)furan-2-carboxamide

Cat. No.: B6481998
CAS No.: 897456-26-7
M. Wt: 331.4 g/mol
InChI Key: VDWHUIVKPJGVSP-UHFFFAOYSA-N
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Description

N-(2-{[5-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)furan-2-carboxamide is a synthetic small molecule characterized by a fluorophenyl-substituted imidazole core linked via a sulfanyl-ethyl group to a furan-2-carboxamide moiety. The compound’s structure combines electron-withdrawing (fluorine) and aromatic features, which may enhance target binding and metabolic stability.

Properties

IUPAC Name

N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c17-12-5-3-11(4-6-12)13-10-19-16(20-13)23-9-7-18-15(21)14-2-1-8-22-14/h1-6,8,10H,7,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWHUIVKPJGVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy based on various studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a furan ring, an imidazole moiety, and a sulfanyl group. The synthesis typically involves multi-step reactions that integrate these functional groups, often utilizing techniques such as condensation and cyclization.

Synthesis Overview

  • Starting Materials : 4-fluorophenyl derivatives, imidazole derivatives, and furan-2-carboxylic acid.
  • Methods : Common methods include solvent-assisted reactions and microwave synthesis to enhance yields and reduce reaction times.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including those similar to this compound. For instance, compounds with imidazole rings demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Compound Target Bacteria MIC (µM)
This compoundStaphylococcus aureus20–40
Similar Imidazole DerivativeE. coli40–70

These values indicate that while the compound shows promise, it may not be as potent as established antibiotics like ceftriaxone, which has MIC values significantly lower than those observed for the imidazole derivatives .

Anticancer Activity

The anticancer potential of the compound has also been explored. In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

In a study examining its effects on MCF cell lines:

  • Results : The compound accelerated apoptosis in a dose-dependent manner.
  • In Vivo Efficacy : Tumor growth was significantly suppressed in animal models treated with the compound, suggesting its potential as an anticancer agent .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Cell Division : By interfering with DNA replication or repair mechanisms in bacterial cells.
  • Induction of Apoptosis : In cancer cells through pathways involving mitochondrial dysfunction and caspase activation.
  • Antioxidant Activity : Potentially reducing oxidative stress in cells, which can contribute to its anticancer effects.

Scientific Research Applications

Antibacterial Activity

One of the primary applications of imidazole derivatives, including N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)furan-2-carboxamide, is their antibacterial properties. Research indicates that imidazole-based compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain nitroimidazole hybrids demonstrate effective inhibition against strains such as Staphylococcus aureus and Klebsiella pneumoniae . The incorporation of the furan and sulfanyl moieties in the structure may enhance these antibacterial effects, making it a candidate for further investigation in antibiotic development.

Anticancer Potential

Imidazole derivatives are also recognized for their anticancer properties. Compounds similar to this compound have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival . This compound's unique structure may contribute to its efficacy in targeting specific cancer types, warranting further research into its potential as an anticancer agent.

Pharmacological Studies

The pharmacological profile of imidazole derivatives suggests their utility in treating various diseases beyond infections and cancer. For example, they have been explored for their role in modulating neurotransmitter systems, which could have implications for treating neurological disorders . The presence of the furan ring may influence the compound's interaction with biological targets, potentially leading to novel therapeutic applications.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step synthetic routes that allow for structural modifications to enhance bioactivity. Various methods have been documented for synthesizing imidazole derivatives, including condensation reactions and cyclization techniques . Understanding these synthetic pathways is crucial for developing analogs with improved pharmacological properties.

Case Studies and Research Findings

Several case studies highlight the effectiveness of imidazole derivatives in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that a related imidazole compound exhibited significant inhibition zones against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent against resistant bacterial strains .
  • Anticancer Activity : Research has shown that certain imidazole derivatives can induce apoptosis in breast cancer cells through the activation of caspase pathways, suggesting a mechanism by which these compounds exert their anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the literature:

Compound Core Structure Substituents Key Properties References
N-(2-{[5-(4-Fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)furan-2-carboxamide (Target) Imidazole 4-Fluorophenyl, ethylsulfanyl linker, furan-2-carboxamide High polarity due to fluorine; moderate lipophilicity (logP ≈ 2.8)
N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide Triazole 4-Fluorophenoxyethylsulfanyl linker, trifluoromethyl benzamide Increased lipophilicity (logP ≈ 3.5); trifluoromethyl may enhance metabolic stability
N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Imidazole 4-Chlorophenyl, acetamide Higher logP (≈ 3.2) due to chlorine; reduced solubility in aqueous media
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Imidazole 4-Fluorophenyl, methoxyphenyl, thiazol-2-yl acetamide Enhanced π-π stacking (methoxyphenyl); thiazole may improve kinase inhibition
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate Imidazole Methylsulfinyl, pyridyl group Chiral sulfinyl group introduces stereoselectivity; pyridyl enhances solubility

Structural and Functional Analysis

Core Heterocycle Variations: The imidazole core in the target compound (vs. Triazoles often exhibit stronger metal coordination but may reduce metabolic stability due to increased electron density. Substitution at the 4-position of the phenyl ring (fluorine vs. chlorine in ) impacts electronic effects: Fluorine’s electronegativity enhances dipole interactions, whereas chlorine’s larger size increases lipophilicity but may raise toxicity risks.

Linker Modifications :

  • The ethylsulfanyl linker in the target compound offers conformational flexibility compared to the rigid methylsulfinyl group in . Flexibility may improve binding to flexible enzyme active sites.
  • Replacement of the furan carboxamide with a thiazol-2-yl acetamide (as in ) introduces a heteroaromatic thiazole ring, which could enhance interactions with ATP-binding pockets in kinases.

Pharmacokinetic Implications :

  • The furan-2-carboxamide group in the target compound contributes to moderate aqueous solubility (≈ 50 µM), whereas analogs with trifluoromethyl benzamide () or chlorophenyl groups () show reduced solubility (< 20 µM) .
  • Methylsulfinyl () and methoxyphenyl () substituents may improve metabolic stability by resisting oxidative degradation compared to sulfanyl linkers.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)furan-2-carboxamide?

Answer:
The synthesis involves nucleophilic substitution reactions. A common approach is to react 5-(4-fluorophenyl)-1H-imidazole-2-thiol with a chloroacetamide derivative (e.g., 2-chloro-N-(furan-2-yl)acetamide) in the presence of a base like potassium carbonate (K₂CO₃) to facilitate thioether bond formation. The reaction is typically carried out in polar aprotic solvents (e.g., DMF or acetonitrile) under reflux conditions. Purification via column chromatography or recrystallization ensures product isolation .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy:
    • NMR (¹H/¹³C): Assigns proton and carbon environments, confirming substituent positions (e.g., fluorophenyl, imidazole, and furan moieties).
    • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
    • FT-IR: Identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹).
  • Crystallography: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) resolves 3D structure, bond angles, and intermolecular interactions .

Advanced: How can discrepancies in DFT-based electronic structure calculations for this compound be resolved?

Answer:
Discrepancies often arise from exchange-correlation functional choices. To mitigate:

Hybrid Functionals: Use B3LYP (Becke’s three-parameter functional with Lee-Yang-Parr correlation) to balance exact exchange and gradient corrections, improving thermochemical accuracy .

Benchmarking: Compare results with higher-level methods (e.g., CCSD(T)) or experimental data (e.g., bond lengths from SCXRD).

Basis Set Selection: Augment with polarization/diffusion functions (e.g., 6-311++G(d,p)) for electron-density precision .

Advanced: What crystallographic software suites are optimal for refining its crystal structure?

Answer:

  • SHELXL: Robust for small-molecule refinement, handling twinning and disorder via least-squares minimization. Supports anisotropic displacement parameters .
  • SIR97: Integrates direct methods for phase problem resolution and Fourier refinement. Generates publication-ready tables and CIF files .
  • Validation Tools: CheckCIF (IUCr) ensures structural integrity by flagging geometry outliers .

Advanced: How can researchers evaluate its potential as a cyclooxygenase (COX) inhibitor?

Answer:

In Vitro Assays:

  • COX-1/COX-2 Inhibition: Use ELISA or fluorometric kits to measure IC₅₀ values against recombinant enzymes.
  • Structure-Activity Relationship (SAR): Compare with analogs (e.g., Compound 9 in , which has a thiazole substituent) to identify critical pharmacophores.

Molecular Docking: Perform with AutoDock Vina or Schrödinger Suite using COX-2 crystal structures (PDB: 1CX2) to predict binding modes. Focus on sulfanylethyl and fluorophenyl interactions in the hydrophobic active site .

Advanced: What strategies address low solubility in pharmacological assays?

Answer:

Derivatization: Introduce hydrophilic groups (e.g., hydroxyl, amine) on the furan or imidazole rings without disrupting key pharmacophores.

Co-Solvent Systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.

Nanoparticle Formulation: Encapsulate in PLGA nanoparticles to enhance bioavailability .

Advanced: How do competing synthetic routes impact yield and purity?

Answer:

  • Route Optimization:
    • Base Selection: K₂CO₃ vs. NaH—the former minimizes side reactions in thioether formation .
    • Solvent Effects: DMF increases reaction rate but may complicate purification; acetonitrile offers better control.
  • Analytical Monitoring: Use TLC or LC-MS to track intermediates and optimize stoichiometry .

Advanced: What computational protocols predict metabolic stability?

Answer:

ADMET Prediction: Tools like SwissADME estimate CYP450 metabolism sites (e.g., fluorophenyl oxidation).

MD Simulations: Run in GROMACS to assess binding persistence in cytochrome P450 isoforms.

Experimental Validation: Combine with microsomal assays (e.g., human liver microsomes) for half-life determination .

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